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Compound of Interest

Benzene-1,3,5-triamine
Compound Name:
trihydrochloride

Cat. No. 8039972

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3,5-
Triaminobenzene trihydrochloride (CeH12CIsN3, CAS No: 638-09-5). Due to the limited
availability of experimentally derived spectral data in public databases, this document focuses
on the predicted spectroscopic characteristics based on the molecule's structure and the
general principles of spectroscopic analysis for aromatic amine salts. Detailed experimental
protocols for obtaining high-quality spectra are also provided to guide researchers in their
analytical endeavors.

Compound Overview

1,3,5-Triaminobenzene trihydrochloride is the salt form of 1,3,5-triaminobenzene, a
symmetrical aromatic amine. The trihydrochloride salt enhances the compound's stability and
water solubility, making it suitable for various applications in chemical synthesis and materials
science. Its symmetrical nature makes it a valuable building block for the creation of complex
molecular architectures.

Chemical Structure:

Predicted Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b039972?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the expected quantitative data from various spectroscopic
techniques. These are predicted values based on the chemical structure and typical values for
similar compounds.

. 1 1 13 1 1

Predicted Chemical Lo
Nucleus . Multiplicity Notes
Shift (0) ppm

Aromatic protons (Ar-
H). The exact shift is
influenced by the

1H ~7.0-8.0 Singlet solvent and the
electron-withdrawing
effect of the -NHs*

groups.

Amine protons (-
NHs*). These protons
are acidic and may
) exchange with

H ~7.5-9.0 Broad Singlet
deuterated solvents,
leading to a broad
signal or no signal at

all.

Carbon atoms bearing
13C ~130 - 140 Singlet the -NHs* groups (C-
N).

Carbon atoms at
) positions 2, 4, and 6

13C ~110- 125 Singlet )
of the benzene ring

(C-H).

Note: NMR spectra should be acquired in a suitable deuterated solvent such as DMSO-ds or
D20.

Table 2: Predicted FT-IR Absorption Bands
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Wavenumber . . .
Vibration Type Intensity Notes
(cm™)
Characteristic broad
3200 - 2800 N-H stretch (in -NHs*)  Strong, Broad absorption due to the
ammonium salt.
~3100 - 3000 Aromatic C-H stretch Medium to Weak
~1600 - 1580 N-H bend (in -NHs*) Medium

~1600 and ~1475

Aromatic C=C stretch

Two bands are
Medium to Strong characteristic of the

benzene ring.

~1200 - 1000

C-N stretch

Medium

~900 - 675

Aromatic C-H out-of-

plane bend

The specific position
st is indicative of the
ron
g 1,3,5-trisubstitution

pattern.

ble 3: licted UV-Visible Al . .

Wavelength (Amax) nm

Electronic Transition

Solvent

~265

T - 1* (Benzenoid B-band)

Methanol or Water

~210

T - 1% (E2-band)

Methanol or Water

Note: The protonation of the amino groups in the trinydrochloride salt is expected to cause a

hypsochromic (blue) shift compared to the free amine.

IabJeA.ﬂtedmIed_Mass_SpeﬂmmﬂLy Data

m/z Value Notes
Corresponds to the protonated

124.08 [M+H]* of free base o
1,3,5-triaminobenzene.
Molecular ion of 1,3,5-

123.07 [M]* of free base

triaminobenzene.
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Note: In a typical mass spectrometry experiment (e.g., ESI+), the hydrochloride salt will likely
dissociate, and the observed mass will correspond to the free amine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.
Methodology:
e Sample Preparation:

o Weigh approximately 10-20 mg of 1,3,5-Triaminobenzene trihydrochloride.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or D20)
in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
e Instrument Parameters (for a 400 MHz spectrometer):

o 'HNMR:

Pulse Program: Standard single pulse (zg30).

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

Relaxation Delay (d1): 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.
o 13C NMR:

» Pulse Program: Standard proton-decoupled (zgpg30).
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Number of Scans: 1024 or more (due to the low natural abundance of 13C).

Relaxation Delay (d1): 2 seconds.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K.

» Data Processing:
o Apply Fourier transformation to the acquired FID.
o Phase correct the spectrum.

o Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

o Integrate the peaks in the *H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Record a background spectrum of the clean, empty ATR crystal.
e Sample Analysis:

o Place a small amount of the solid 1,3,5-Triaminobenzene trihydrochloride powder directly

onto the ATR crystal.

o Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Acquire the sample spectrum.

e Instrument Parameters:
o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~2.
o Number of Scans: 16-32.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the absorbance spectrum.

o Perform baseline correction if necessary.

o Label the major absorption peaks.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorption.
Methodology:
e Sample Preparation:

o Prepare a stock solution of 1,3,5-Triaminobenzene trihydrochloride in a UV-transparent
solvent (e.g., methanol or deionized water) at a concentration of approximately 1 mg/mL.

o Prepare a series of dilutions from the stock solution to find a concentration that gives a
maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is in the
range of 1-10 pg/mL.

¢ |Instrument Parameters:
o Wavelength Range: 200 - 400 nm.

o Scan Speed: Medium.
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o Blank: Use the same solvent as used for the sample solution.

o Sample Analysis:
o Fill a quartz cuvette with the blank solution and record the baseline.
o Rinse the cuvette with the sample solution and then fill it with the sample solution.
o Record the UV-Vis spectrum of the sample.

» Data Processing:

o Identify the wavelength(s) of maximum absorbance (Amax).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.
Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of 1,3,5-Triaminobenzene trihydrochloride (approximately 1-10
pg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water (50:50). A
small amount of formic acid (0.1%) can be added to promote protonation.

e Instrument Parameters (Positive lon Mode):
o lonization Mode: ESI+.
o Mass Range: m/z 50 - 500.
o Capillary Voltage: 3-4 kV.
o Cone Voltage: 20-40 V (can be varied to induce fragmentation).
o Source Temperature: 100-150 °C.

o Desolvation Temperature: 250-350 °C.
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o Sample Infusion:

o Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 pL/min using
a syringe pump.

» Data Acquisition and Processing:
o Acquire the mass spectrum.
o Identify the molecular ion peak and any significant fragment ions.

Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1,3,5-
Triaminobenzene trihydrochloride.

Sample Preparation

______________________ 1,3,5-Triaminobenzene
trihydrochloride
T T

v Spe#troscopic Anailysis
NMR Spectroscopy FT-IR Spectroscopy VA
(H, 2:C) (ATR) UV-Vis Spectroscopy
Structure Elucidation

Data Interpretation
& Purity Assessment

Electronic Transitions
(Amax)

Functional Group Molecular Weight

Confirmation

Identification

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b039972?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for the comprehensive spectroscopic analysis of 1,3,5-Triaminobenzene
trinydrochloride.

This guide provides a foundational understanding of the spectroscopic properties and analytical
methodologies for 1,3,5-Triaminobenzene trihydrochloride. Researchers are encouraged to use
these protocols as a starting point and optimize them based on the specific instrumentation and
research objectives.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1,3,5-Triaminobenzene
Trihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b039972#spectroscopic-analysis-of-1-3-5-
triaminobenzene-trihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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